4-amino-2-(1H-tetrazol-5-yl)benzoic acid
Description
4-Amino-2-(1H-tetrazol-5-yl)benzoic acid is a heterocyclic compound combining a benzoic acid backbone with a tetrazole ring and an amino substituent. The tetrazole group (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its strong coordination capabilities in metal-organic frameworks (MOFs) and coordination polymers (CPs) . Its structural versatility allows for diverse applications, including anticonvulsant agents, angiotensin II receptor antagonists, and luminescent materials .
Properties
IUPAC Name |
4-amino-2-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-4-1-2-5(8(14)15)6(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,14,15)(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDXCVZKQOBBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NNN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-amino-2-(1H-tetrazol-5-yl)benzoic acid and related compounds:
Structural and Electronic Comparisons
- Amino vs. Fluorine Substituents: The amino group in the target compound increases basicity and hydrogen-bonding capacity compared to fluorine in F-H2tzba, which enhances MOF hydrophobicity but reduces polar interactions .
- Tetrazole Position: Shifting the tetrazole from C4 (H2TZB) to C2 (target compound) alters metal coordination geometry. H2TZB forms binuclear CPs with Zn(II)/Cd(II), while the amino group in the target compound may favor monodentate or bridging modes .
- Steric Effects : Methylation of the tetrazole nitrogen (4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid) introduces steric hindrance, limiting its use in CPs compared to unsubstituted analogs .
Pharmacological Activity
- CV-11974 : This biphenyl-tetrazole derivative exhibits 12-fold higher potency than EXP3174 (ID₅₀ = 0.033 mg/kg IV) due to optimal hydrophobic and ionic interactions with AT1 receptors .
- Clofibric Acid Analog: A tetrazole-substituted clofibric acid derivative (2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide) shows promise in treating dyslipidemia, with bioavailability studies underway .
Coordination Chemistry
- Lanthanide Complexes : H2TZB forms luminescent Eu(III) complexes ([Eu₂(4-TZBA)₂(H₂O)₈]·4H₂O), while fluorinated analogs (F-H2tzba) improve thermal stability in RE-MOFs .
- Amino Group Impact: The amino substituent in 4-amino-2-(1H-tetrazol-5-yl)benzoic acid may enable pH-dependent protonation, altering ligand flexibility and metal-binding selectivity compared to H2TZB .
Q & A
Q. How can the synthetic yield of 4-amino-2-(1H-tetrazol-5-yl)benzoic acid be optimized using reflux conditions?
Methodological Answer: The synthesis can be optimized by adjusting reaction parameters such as solvent polarity, reflux duration, and catalyst loading. For example, describes a reflux method for triazole derivatives using absolute ethanol and glacial acetic acid as a catalyst, with a 4-hour reflux duration under reduced pressure to enhance product isolation . Similarly, highlights the importance of nucleophilic substitution conditions (e.g., using amines or thiols under basic conditions) to improve reaction efficiency . Systematic testing of solvent systems (e.g., ethanol vs. DMF) and acid catalysts (e.g., acetic acid vs. sulfuric acid) can further refine yields.
Q. What spectroscopic techniques are most effective for characterizing the tetrazole and benzoic acid moieties in this compound?
Methodological Answer:
- FTIR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and tetrazole N–H/N–N vibrations (1500–1600 cm⁻¹). demonstrates FTIR’s utility in confirming triazole-thiol tautomerism, which is analogous to tetrazole protonation states .
- ¹H/¹³C NMR : The benzoic acid proton (δ ~12–13 ppm) and tetrazole ring protons (δ ~8–9 ppm) can be resolved in DMSO-d₆. used NMR to confirm imine linkages in triazole derivatives .
- XRD : For crystalline samples, XRD can resolve the planar geometry of the tetrazole ring and hydrogen-bonding interactions, as shown in for triazole-thiol structures .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility, as suggested in for similar benzoic acid derivatives .
- pH adjustment : Deprotonate the carboxylic acid group at pH >7 (e.g., using sodium bicarbonate) to improve aqueous solubility.
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for hydrophobic intermediates, a method validated in for thiazolidinone derivatives .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the antimicrobial activity of tetrazole-benzoic acid hybrids?
Methodological Answer:
- Agar dilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as demonstrated in for triazole derivatives .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects.
- Synergy studies : Combine the compound with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices, as in .
Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity, as applied in for triazole-thiol tautomerism .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. emphasizes the role of factorial design in optimizing computational parameters .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets.
Q. What strategies resolve contradictions in experimental data, such as inconsistent IC₅₀ values across cell lines?
Methodological Answer:
- Meta-analysis : Compare data across multiple studies (e.g., vs. 16) to identify cell-line-specific sensitivity patterns .
- Dose-response normalization : Use internal controls (e.g., staurosporine for apoptosis) to standardize viability assays.
- Mechanistic profiling : Employ transcriptomics or proteomics to identify off-target effects that may explain variability, as suggested in ’s AI-driven experimental workflows .
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- 2⁴ Factorial Design : Test variables like temperature (80–120°C), catalyst concentration (0.1–1.0 equiv.), solvent volume (50–100 mL), and reaction time (4–8 hours). highlights the use of statistical design to minimize experiments while maximizing data resolution .
- Response Surface Methodology (RSM) : Model non-linear interactions between variables to identify optimal conditions.
- Robustness testing : Validate optimized conditions under slight perturbations (e.g., ±5°C temperature drift) to ensure reproducibility.
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. ’s protocol for benzoic acid impurities can be adapted .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via TLC or NMR for decomposition.
- Circular Dichroism (CD) : Assess conformational stability if the compound exhibits chirality or metal-binding behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
